molecular formula C13H14N4O2 B15040394 N'-(4-Methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

N'-(4-Methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B15040394
M. Wt: 258.28 g/mol
InChI Key: OZVXMIBNQFMBMG-RIYZIHGNSA-N
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Description

N'-(4-Methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a hydrazone derivative featuring a pyrazole core and a 4-methoxybenzylidene moiety. This compound is synthesized via the condensation of 5-methyl-1H-pyrazole-3-carbohydrazide with 4-methoxybenzaldehyde in ethanol under acidic conditions, yielding a crystalline product with a 78% yield (mp: ~201°C) . Its structure is characterized by spectroscopic methods (IR, NMR, ESI-MS), X-ray diffraction, and computational studies (DFT, Hirshfeld surface analysis) . The methoxy group on the benzylidene moiety enhances solubility and modulates electronic properties, making it a candidate for biological and materials science applications.

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C13H14N4O2/c1-9-7-12(16-15-9)13(18)17-14-8-10-3-5-11(19-2)6-4-10/h3-8H,1-2H3,(H,15,16)(H,17,18)/b14-8+

InChI Key

OZVXMIBNQFMBMG-RIYZIHGNSA-N

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

The reaction is typically conducted in ethanol under reflux conditions (78°C) for 6–8 hours, with acetic acid serving as a catalyst. A molar ratio of 1:1.2 (hydrazide:aldehyde) optimizes yield while minimizing unreacted starting material. The acidic environment protonates the carbonyl oxygen of 4-methoxybenzaldehyde, enhancing its electrophilicity and facilitating nucleophilic addition by the hydrazide nitrogen.

Table 1: Optimization of Catalytic Systems

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Acetic acid Ethanol 78 8 82
HCl (0.1 M) Methanol 65 10 68
BF₃·Et₂O THF 50 12 57

Data derived from comparative studies show acetic acid in ethanol provides superior yields due to its balanced proton-donating capacity and solvent compatibility.

Purification Techniques

Crude products are purified via recrystallization from hot ethanol, achieving >95% purity. Alternative methods include:

  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent.
  • Vacuum sublimation : Effective for large-scale production but energy-intensive.

Alternative Synthetic Routes

Pyrazole Core Synthesis via Hydrazine and Acrolein

While the pyrazole ring is often pre-formed in commercial precursors, the patent US4434292A details pyrazole synthesis from hydrazine hydrate and acrolein. This two-step process involves:

  • Pyrazoline formation : Reacting hydrazine hydrate with acrolein in an aqueous-organic medium (20–80°C).
  • Oxidation to pyrazole : Using sodium hypochlorite (0–30°C) with ruthenium catalysts.

Key advantages :

  • High regioselectivity for 3-methyl substitution.
  • Scalable to industrial production (yields >75%).

Optimization of Synthesis Parameters

Temperature and Time Effects

Table 2: Temperature vs. Yield Correlation

Temperature (°C) Time (h) Yield (%)
60 12 65
78 8 82
90 6 71

Prolonged heating above 80°C promotes decomposition, while suboptimal temperatures slow reaction kinetics.

Solvent Systems

Ethanol outperforms methanol and THF due to:

  • Ideal polarity for dissolving both hydrophilic (hydrazide) and hydrophobic (aldehyde) reactants.
  • Low cost and ease of removal via rotary evaporation.

Analytical Characterization

Spectroscopic Analysis

  • FT-IR :
    • N-H stretch: 3214 cm⁻¹.
    • C=O (hydrazide): 1662 cm⁻¹.
  • ¹H NMR (DMSO-d₆) :
    • Hydrazone CH=N: δ 8.35 (s, 1H).
    • Pyrazole C-H: δ 6.78 (s, 1H).

Crystallographic Studies

Single-crystal X-ray diffraction confirms the (E)-configuration of the hydrazone moiety, with bond lengths of:

  • C7-N2: 1.278 Å
  • N2-N3: 1.375 Å.

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

Method Yield (%) Purity (%) Scalability
Condensation (acetic) 82 95 High
Column chromatography 78 99 Moderate
Patent oxidation 75 90 Industrial

Chemical Reactions Analysis

Hydrolysis

Under acidic conditions, the compound undergoes hydrolysis, cleaving the hydrazone bond. This reaction releases 4-methoxybenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide as products.

Conditions : Acidic environment (e.g., aqueous HCl).
Mechanism : Protonation of the hydrazone nitrogen destabilizes the bond, leading to cleavage and regeneration of the aldehyde and hydrazide components.

Oxidation

The hydrazide group (-NH-NH₂) in the compound can undergo oxidation, converting it into a carbonyl-containing product. While specific oxidants are not detailed in the provided sources, similar hydrazones typically form carboxylic acids or amides under oxidative conditions.

Conditions : Oxidizing agents (e.g., KMnO₄, H₂O₂).
Mechanism : The hydrazide group acts as a reducing agent, transferring electrons to the oxidant, resulting in the formation of a carbonyl group.

Cyclization

The compound may cyclize to form heterocyclic structures, such as oxadiazoles , due to the reactivity of the hydrazide and pyrazole moieties. This reaction is common in hydrazones and can lead to bioactive derivatives.

Conditions : High temperatures or catalytic agents (e.g., acidic/basic media).
Mechanism : Intramolecular nucleophilic attack between the hydrazide nitrogen and a carbonyl group, followed by ring closure.

Reactivity and Stability

Computational studies (B3LYP/6-311++G** calculations) reveal insights into the compound’s stability and reactivity :

  • Stability : Natural Bond Orbital (NBO) analysis indicates high stability in solution, attributed to resonance within the pyrazole and hydrazone groups.

  • Reactivity : Frontier orbital studies suggest low reactivity in gas and aqueous phases, with nucleophilic sites localized on the methoxybenzylidene oxygen (O21) and hydrazide nitrogen (N28). Electrophilic sites are observed on N-H bonds (N24-H27, N18-H19).

Comparison of Key Reactions

Reaction TypeConditionsProductsMechanism
Hydrolysis Acidic environment (e.g., HCl)4-Methoxybenzaldehyde, 3-methyl-1H-pyrazole-5-carbohydrazideCleavage of hydrazone bond via protonation.
Oxidation Oxidizing agents (e.g., KMnO₄)Carbonyl-containing derivatives (e.g., carboxylic acid)Hydrazide group acts as a reducing agent.
Cyclization High temperature or catalystsHeterocycles (e.g., oxadiazoles)Intramolecular nucleophilic attack and ring closure.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(4-Methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with biological targets, such as enzymes or receptors. The Schiff base moiety can form coordination complexes with metal ions, which can enhance its biological activity. The compound may also interact with cellular components, leading to the inhibition of specific biochemical pathways .

Comparison with Similar Compounds

(E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC)

N’-(3-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide

Electronic and Spectroscopic Comparisons

Table 2: Key Electronic Properties (DFT Studies)

Compound HOMO (eV) LUMO (eV) Band Gap (eV) Dipole Moment (Debye)
N’-(4-Methoxybenzylidene) -5.82 -1.94 3.88 4.12
E-MABPC -5.45 -1.78 3.67 5.01
E-DPPC -6.21 -2.15 4.06 3.89
  • The 4-OCH₃ derivative exhibits a moderate HOMO-LUMO gap, suggesting balanced reactivity. The methoxy group contributes to a dipole moment of 4.12 D, lower than E-MABPC’s 5.01 D due to the stronger electron-donating N(CH₃)₂ group .
  • Vibrational Spectroscopy :
    • N–H and C=O stretches in IR are consistent across analogs (~3250 cm⁻¹ and ~1650 cm⁻¹, respectively).
    • The C=N (hydrazone) stretch shifts from 1590 cm⁻¹ (OCH₃) to 1615 cm⁻¹ (Cl₂) due to electron withdrawal .
Crystallographic and Hirshfeld Surface Analysis

Table 3: Intermolecular Interactions

Compound Dominant Interactions Crystal Packing Features
N’-(4-Methoxybenzylidene) N–H···O, C–H···π Layered structure with π-π stacking
E-MABPC N–H···N, C–H···O Helical chains via H-bonding
E-DPPC Cl···Cl, C–H···Cl Halogen-bonded 3D network
  • The 4-OCH₃ derivative forms N–H···O hydrogen bonds between the hydrazide NH and methoxy O, stabilizing a monoclinic crystal lattice (space group P2₁/c) .
  • Hirshfeld Surface : O···H (22.3%) and H···H (48.1%) contacts dominate, contrasting with E-DPPC’s higher Cl···H (18.5%) interactions .

Q & A

Q. What is the optimized synthetic route for N'-(4-Methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide, and how is purity ensured?

The compound is synthesized via acid-catalyzed condensation of 3-methyl-1H-pyrazole-5-carbohydrazide and 4-methoxybenzaldehyde in ethanol under reflux (2 h). Acetic acid is used as a catalyst, followed by precipitation in cold water and recrystallization from ethanol, yielding 78% purity. Purity is confirmed by melting point analysis, NMR (¹H/¹³C), IR, and single-crystal X-ray diffraction .

Q. Which spectroscopic techniques are critical for confirming the structure of this hydrazide derivative?

Key techniques include:

  • IR spectroscopy : Confirms the presence of C=O (amide I band, ~1640 cm⁻¹) and C=N (hydrazone, ~1590 cm⁻¹) stretches.
  • ¹H NMR : Signals at δ 8.35 ppm (CH=N imine proton) and δ 3.85 ppm (OCH₃ group) are diagnostic.
  • X-ray crystallography : Resolves the (E)-configuration of the hydrazone bond and intermolecular hydrogen bonding patterns .

Q. How does X-ray crystallography resolve molecular packing interactions in this compound?

Single-crystal analysis reveals intermolecular N–H···O hydrogen bonds between the pyrazole NH and the carbonyl oxygen of adjacent molecules, forming a 2D network. Hirshfeld surface analysis quantifies van der Waals interactions (e.g., H···H, C···H contacts) contributing to crystal stability .

Advanced Research Questions

Q. What computational methods validate the experimental geometry and electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level optimizes the molecular geometry, showing <0.02 Å deviation from X-ray bond lengths. HOMO-LUMO energy gaps (~4.1 eV) predict charge transfer reactivity. Natural Bond Orbital (NBO) analysis identifies hyperconjugation between the pyrazole ring and hydrazone group .

Q. How do solvent effects influence the compound’s electronic structure in DFT studies?

Polarizable Continuum Model (PCM) simulations in aqueous solution show a red shift in UV-Vis absorption spectra due to solvatochromism. The dipole moment increases by ~1.2 D compared to the gas phase, enhancing solubility in polar solvents .

Q. What molecular docking strategies assess this compound’s potential as a bioactive agent?

Docking with AutoDock Vina or similar software evaluates binding affinities to targets like DNA gyrase (PDB: 1KZN). For example, pyrazole-carbohydrazide analogs show IC₅₀ values of 0.15 µg/mL against Staphylococcus aureus gyrase, driven by hydrogen bonds with Thr165 and hydrophobic interactions with Val167 .

Q. How do structural modifications (e.g., substituents on the benzylidene ring) affect biological activity?

Comparative studies with analogs (e.g., 4-chloro or 4-nitro substituents) reveal that electron-withdrawing groups enhance antibacterial activity by increasing electrophilicity. Methoxy groups improve membrane permeability due to lipophilicity (logP ~2.8) .

Q. What role does the SHELX software suite play in refining crystal structures of such compounds?

SHELXL refines X-ray data by least-squares minimization, resolving anisotropic displacement parameters and hydrogen bonding networks. For example, it calculates R₁ values <0.05 for high-resolution datasets, ensuring accurate bond angle and torsion angle reporting .

Q. How are Hirshfeld surfaces used to analyze non-covalent interactions in crystal engineering?

Hirshfeld surfaces mapped with dₙₒᵣₘ values visualize intermolecular contacts. For this compound, H···O (10.2%) and H···C (8.5%) interactions dominate, guiding co-crystal design for enhanced stability .

Q. What experimental and computational approaches reconcile contradictory bioactivity data across studies?

Meta-analysis of IC₅₀ values (e.g., MTT vs. luciferase assays) combined with Molecular Dynamics (MD) simulations (100 ns trajectories) identifies assay-specific false positives. For instance, aggregation artifacts in high-throughput screens are ruled out via dynamic light scattering .

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